3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate
Description
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate is a chromene-based benzoate ester characterized by a 4-chlorophenyl substituent at position 3 of the chromen ring and a benzoate ester at position 7 (Fig. 1). Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s structure combines a planar chromen core with electron-withdrawing (chloro) and ester functional groups, influencing its physicochemical and pharmacological behavior .
Molecular Formula: C₂₂H₁₃ClO₄
Molecular Weight: 392.8 g/mol
XLogP3: ~5.2 (indicative of high lipophilicity)
Hydrogen Bond Acceptors: 5
Topological Polar Surface Area: ~61.8 Ų .
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClO4/c23-16-8-6-14(7-9-16)19-13-26-20-12-17(10-11-18(20)21(19)24)27-22(25)15-4-2-1-3-5-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANZIXJNPNXZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone in the presence of a base, such as sodium hydroxide, under reflux conditions.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Esterification with Benzoic Acid: The final step involves the esterification of the chromen-4-one derivative with benzoic acid using a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Chromen Core
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- Structure : Ketone group at position 2 (vs. position 4 in the target compound).
- Impact : Positional isomerism alters electron distribution, reducing conjugation with the chromen ring. This may decrease stability and reactivity compared to the 4-oxo derivative .
- Molecular Weight : Similar (~392.8 g/mol), but reduced planarity due to ketone position.
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate
- Structure : Trifluoromethyl (-CF₃) at position 7 and a heptyloxy chain on the benzoyloxy group.
- Impact : -CF₃ enhances lipophilicity (XLogP3 >6) and metabolic stability. The heptyloxy chain increases molecular weight (MW ~550 g/mol) and may hinder membrane permeability .
4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen
- Structure: Partially saturated chromen ring (tetrahydro) with cyano (-CN) and 4-methoxyphenyl groups.
- The cyano group introduces polarity (TPSA ~85 Ų), improving solubility but reducing passive diffusion .
Benzoate Ester Modifications
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
- Structure : Methoxy (-OCH₃) at position 3 of the benzoate ring.
- XLogP3 ~5.2 (similar to the target compound) .
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate
- Structure : -CF₃ at position 2 and 4-methylbenzoate.
- Impact : -CF₃ and -CH₃ synergistically elevate lipophilicity (XLogP3 ~6.5), favoring hydrophobic interactions. MW = 458.05 g/mol .
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
- Structure: Methoxyphenoxy ether linkage at position 3.
Comparative Physicochemical Properties
Biological Activity
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structure, featuring a 4-chlorophenyl group and a benzoate moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C22H16ClO4
- Molecular Weight: 368.81 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
1. Enzyme Inhibition:
- The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation.
- It has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
2. Receptor Modulation:
- Interactions with cell surface receptors can modulate signaling pathways that influence cell growth and apoptosis.
3. Antioxidant Activity:
- The compound exhibits free radical-scavenging properties, contributing to its potential protective effects against oxidative stress.
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.3 | Moderate cytotoxicity |
| A549 | 12.7 | Significant inhibition |
The compound demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values are presented below:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate antibacterial |
| Escherichia coli | 64 | Weak antibacterial |
These results suggest that while the compound exhibits some antimicrobial properties, further modifications may enhance its efficacy.
Study on Anticancer Activity
In a recent study published in MDPI, researchers investigated the structure-activity relationship of chromenone derivatives, including this compound. The study found that substitutions on the phenyl ring significantly impacted anticancer activity, with halogenated derivatives showing enhanced potency against MCF-7 cells compared to non-halogenated counterparts .
Study on Enzyme Inhibition
Another research effort focused on the inhibitory effects of this compound on cholinesterases and COX enzymes. The results indicated that it could serve as a dual inhibitor, which may have implications for treating Alzheimer's disease by modulating cholinergic signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
